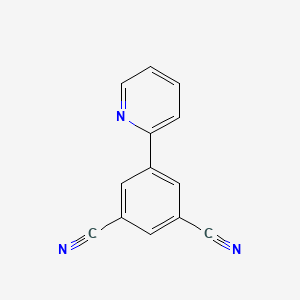

5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile is an organic compound that has gained significant attention in the field of materials chemistry. This compound consists of a benzene ring substituted with a pyridine ring and two cyano groups. The presence of the pyridine ring and cyano groups makes it a versatile molecule with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling a halogenated pyridine with a benzene derivative containing terminal alkynes. The reaction conditions often include the use of palladium catalysts and copper co-catalysts in an inert atmosphere, such as nitrogen or argon. The reaction is usually performed in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the cyano groups.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or aldehydes.

Scientific Research Applications

5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile involves its interaction with molecular targets through its functional groups. The cyano groups and pyridine ring can participate in various interactions, such as hydrogen bonding and π-π stacking, which influence its reactivity and properties. These interactions are crucial in its applications in organic electronics and as a ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

5-(Pyridin-3-yl)benzene-1,3-dicarbonitrile: Similar structure but with the pyridine ring attached at a different position.

Pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile: Contains additional carbazole groups, enhancing its electronic properties.

Uniqueness

5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the development of materials for organic electronics and as a versatile intermediate in organic synthesis.

Biological Activity

5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile is an organic compound that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C12H8N4 and a molar mass of approximately 205.22 g/mol. The compound features a pyridine ring substituted at the 2-position with a benzene ring that carries cyano groups at the 1 and 3 positions. This unique structure contributes to its distinct electronic properties, which are relevant for both biological activity and applications in organic electronics.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Utilizing appropriate precursors to facilitate the formation of the dicarbonitrile structure.

- Sonogashira Coupling : A method that has been employed for synthesizing related compounds with diverse functional groups.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, a library of pyridine analogs demonstrated significant cytotoxicity against various cancer cell lines. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell proliferation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.49 ± 0.025 | HeLa |

| Compound B | 8.8 ± 0.53 | MCF-7 |

| Compound C | 22.65 ± 1.60 | Standard (Levamisole) |

The mechanism of action appears to involve apoptosis induction through multiple pathways, including mitochondrial dysfunction and reactive oxygen species (ROS) overproduction .

Enzyme Inhibition

In addition to its anticancer properties, research indicates that derivatives of this compound may inhibit specific enzymes related to cancer progression. For example, studies have shown that certain analogs can effectively inhibit human tissue non-specific alkaline phosphatase (h-TNAP), with IC50 values significantly lower than standard inhibitors .

Case Studies and Comparative Analysis

Comparative studies with similar compounds reveal insights into how structural variations affect biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile | Pyridine at para position | Different electronic properties due to position |

| 5-(Pyridin-4-yl)benzene-1,3-dicarbonitrile | Pyridine at 4-position | May exhibit different reactivity patterns |

| 6-(Pyridin-2-yl)pyridine-3-carbonitrile | Contains two pyridine rings | Potentially higher biological activity due to dual interaction sites |

This comparison underscores how modifications in substitution patterns can significantly influence the chemical behavior and biological efficacy of these compounds .

Properties

CAS No. |

820231-68-3 |

|---|---|

Molecular Formula |

C13H7N3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

5-pyridin-2-ylbenzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C13H7N3/c14-8-10-5-11(9-15)7-12(6-10)13-3-1-2-4-16-13/h1-7H |

InChI Key |

WHSBPWTZOVNEOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=C2)C#N)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.